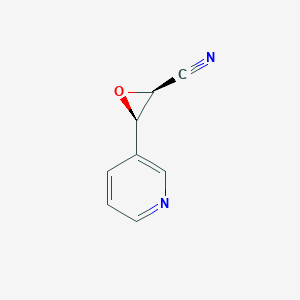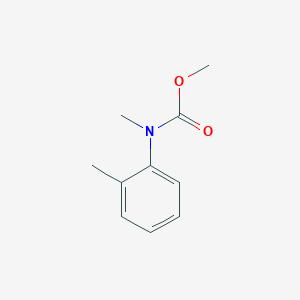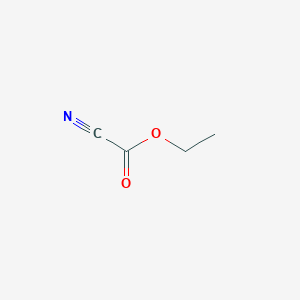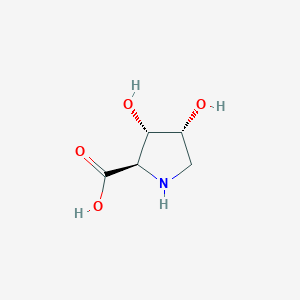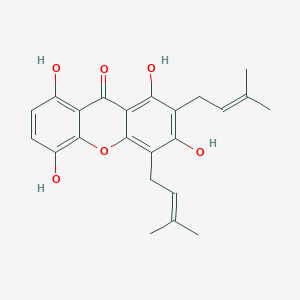
Gartanin
Vue d'ensemble
Description
Gartanin is a prenylated xanthone found in G. mangostana, a plant species known as mangosteen . It has been reported to possess anticancer activity . Gartanin is a solid compound with a molecular formula of C23H24O6 and a molecular weight of 396.4 . It has been found to inhibit the growth of various bladder cancer cells .
Molecular Structure Analysis
Gartanin’s molecular structure consists of a xanthone backbone with prenyl groups attached . The structure is characterized by the presence of multiple hydroxyl groups, contributing to its bioactivity .
Physical And Chemical Properties Analysis
Gartanin is a solid compound soluble in chloroform . It has a molecular formula of C23H24O6 and a molecular weight of 396.4 .
Applications De Recherche Scientifique
Pharmacological Activities
Gartanin is one of the active compounds found in Mangosteen, or Garcinia mangostana L., along with other xanthone derivatives such as α-mangostin (AM), and γ-mangostin (GM). These compounds have been reported to exert some pharmacological activities, such as antioxidant and anti-inflammatory .
Neuroprotection
Gartanin has been found to protect neurons against glutamate-induced cell death in HT22 cells. This neuroprotective effect is independent of nuclear factor erythroid-derived 2-like 2 (Nrf-2) but involves heme oxygenase-1 (HO-1) and AMP-activated protein kinase (AMPK). Gartanin reduces glutamate-induced intracellular reactive oxygen species (ROS) generation and mitochondrial depolarization .
Androgen Receptor Degradation
There has been interest in identifying compounds that promote degradation of the androgen receptor. Gartanin, an isoprenylated xanthone in the mangosteen fruit, has been evaluated for enhancing androgen receptor degradation .
Extraction Efficiency
Gartanin is one of the less polar chemicals that can be efficiently extracted from the mangosteen pericarp using pressurized hot water extraction .
Quantitative Analysis
Gartanin can be quantitatively analyzed using Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC), combined with chemometrics .
Oxidative Stress Reduction
Gartanin has been found to reduce oxidative stress, which mediates the pathogenesis of neurodegenerative disorders. It effectively reduces glutamate-induced ROS production and prevents mitochondrial hyperpolarization .
Mécanisme D'action
Target of Action
Gartanin, a natural xanthone found in mangosteen, has been shown to target a variety of cellular components. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important biological targets in Alzheimer’s disease . In cancer cells, it has been shown to target various molecular pathways .
Mode of Action
Gartanin interacts with its targets in several ways. It has been shown to inhibit the activity of AChE and BuChE, enzymes that play a key role in the progression of Alzheimer’s disease . In cancer cells, gartanin induces cell cycle arrest and autophagy, and suppresses migration involving PI3K/Akt/mTOR and MAPK signalling pathways .
Biochemical Pathways
Gartanin affects several biochemical pathways. It has been shown to induce HO-1 expression independent of nuclear factor erythroid-derived 2-like 2 (Nrf2), and increase the protein expression of phosphorylation of AMP-activated protein kinase (AMPK) and its downstream signal molecules, Sirtuin activator (SIRT1) and peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) . These pathways play a crucial role in neuroprotection against oxidative injury.
Result of Action
The molecular and cellular effects of gartanin’s action are diverse. It has been shown to effectively reduce glutamate-induced intracellular ROS generation and mitochondrial depolarization . In cancer cells, gartanin induces cell cycle arrest and autophagy, and suppresses migration . It also has been shown to inhibit the secretion and activity of matrix metalloproteinases 2/9 (MMP-2/-9) .
Action Environment
The action of gartanin can be influenced by environmental factors. For instance, the extraction temperature can affect the concentrations of gartanin extracted from mangosteen pericarp . Moreover, gartanin’s ability to penetrate the BBB suggests that it can act in the brain environment .
Safety and Hazards
Propriétés
IUPAC Name |
1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXQLGQIDIPMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187024 | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gartanin | |
CAS RN |
33390-42-0 | |
| Record name | Gartanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
| Record name | Gartanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




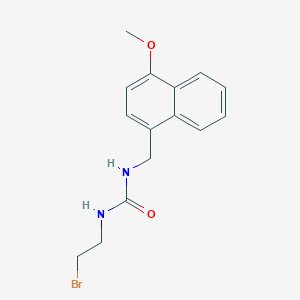
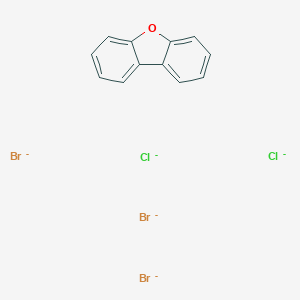
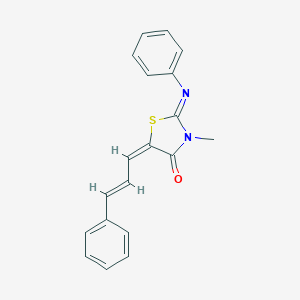
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)

